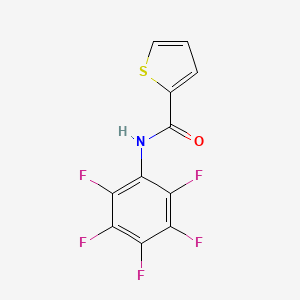

N-(pentafluorophenyl)thiophene-2-carboxamide

Description

N-(pentafluorophenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Properties

IUPAC Name |

N-(2,3,4,5,6-pentafluorophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4F5NOS/c12-5-6(13)8(15)10(9(16)7(5)14)17-11(18)4-2-1-3-19-4/h1-3H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUFJYRDRWLDGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4F5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367813 | |

| Record name | ST50908148 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5246-08-2 | |

| Record name | ST50908148 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pentafluorophenyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with pentafluoroaniline in the presence of coupling reagents. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(pentafluorophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the pentafluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(pentafluorophenyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.

Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit cell proliferation.

Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(pentafluorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt cellular processes, leading to effects such as reduced cell proliferation in cancer cells. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in research .

Comparison with Similar Compounds

Similar Compounds

Thiophene-2-carboxamide derivatives: These compounds share the thiophene ring and carboxamide group but may have different substituents.

Pentafluorophenyl derivatives: Compounds with the pentafluorophenyl group but different core structures.

Uniqueness

N-(pentafluorophenyl)thiophene-2-carboxamide stands out due to the combination of the pentafluorophenyl group and the thiophene ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for N-(pentafluorophenyl)thiophene-2-carboxamide, and how can purity be optimized?

- Methodology : The compound is typically synthesized via multi-step organic reactions, starting with thiophene-2-carboxylic acid activation (e.g., using thionyl chloride) followed by coupling with pentafluoroaniline. Amide bond formation is critical; reagents like HATU or EDC/NHS can improve yield. Purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

- Key Considerations : Monitor reaction progress using TLC or LC-MS. Avoid excess acid scavengers to prevent byproducts.

Q. How is the structural integrity of this compound confirmed?

- Methodology :

- Spectroscopy : H and C NMR confirm the thiophene and pentafluorophenyl moieties. F NMR is critical for verifying fluorine substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight.

- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves bond lengths and angles, essential for confirming stereoelectronic effects .

Q. What safety protocols should be followed when handling this compound?

- Guidelines :

- Toxicity : Classified as a potential respiratory/skin sensitizer and mutagen. Use PPE (gloves, goggles, fume hood) .

- Disposal : Follow hazardous waste protocols for fluorinated compounds. Avoid aqueous release due to unknown ecotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Methodology :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cancer, S. aureus for antimicrobial) and assay conditions (e.g., MTT vs. resazurin).

- Mechanistic Profiling : Use RNA sequencing or proteomics to identify pathway-specific effects. Compare with structurally related carboxamides (e.g., N-(4-chlorobenzyl) derivatives) to isolate structure-activity relationships .

- Case Study : Discrepancies in IC values may arise from solvent polarity (DMSO vs. ethanol) affecting compound solubility .

Q. What computational approaches are effective for predicting interactions with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- QSAR Modeling : Correlate electronic descriptors (HOMO/LUMO, logP) with activity data to design analogs with enhanced potency .

Q. How can reaction conditions be optimized for high-throughput synthesis?

- Methodology :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 hours) and improves yield (85%→92%) .

- Flow Chemistry : Use microreactors for continuous amide coupling, minimizing side reactions and enabling scalability .

- Data-Driven Optimization : DOE (Design of Experiments) to test variables (temperature, catalyst loading). Example table:

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Temperature (°C) | 60–120 | 90 |

| Catalyst (mol%) | 1–5 | 3 |

| Solvent | DMF, THF, DCM | DMF |

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational geometry predictions?

- Resolution :

- Experimental Limitations : Crystal packing forces may distort bond angles. Compare multiple datasets (CCDC entries) .

- Computational Adjustments : Use hybrid DFT methods (B3LYP-D3) to account for dispersion forces absent in standard DFT .

Q. How to address variability in reported solubility across studies?

- Approach :

- Solvent Screening : Test solubilities in 10+ solvents (e.g., DMSO, acetonitrile, ethyl acetate) using nephelometry .

- Co-solvency Studies : Blend solvents (e.g., PEG-400/water) to enhance aqueous solubility for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.